molecular formula C24H22N2O4 B2714298 4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922029-94-5

4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2714298
CAS No.: 922029-94-5
M. Wt: 402.45
InChI Key: NMXRGKLMCZCUOJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a dibenzo-oxazepine core with a butoxy group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dibenzo-oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-oxazepine core. This can be achieved through a condensation reaction between an ortho-substituted benzylamine and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the dibenzo-oxazepine intermediate with a benzoyl chloride derivative to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Pharmacology: Studies focus on its interaction with biological targets, such as neurotransmitter receptors or ion channels, to understand its mechanism of action and potential therapeutic benefits.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a precursor for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound shares a similar dibenzo-oxazepine core but differs in the presence of a thiazepine ring instead of an oxazepine ring.

    Quetiapine: A well-known antipsychotic drug that also contains a dibenzo-oxazepine core, but with different substituents and pharmacological properties.

Uniqueness

4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-butoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-2-3-14-29-18-11-8-16(9-12-18)23(27)25-17-10-13-21-19(15-17)24(28)26-20-6-4-5-7-22(20)30-21/h4-13,15H,2-3,14H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXRGKLMCZCUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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